3-{[4-(2-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[4-(2-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with piperazine.
Attachment of the 2-methylbenzyl group: This is typically done through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[4-(2-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4-(2-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.
Ringer’s lactate solution: While not structurally similar, it is another example of a compound with significant applications in medicine.
2-Hydroxy-2-methylpropiophenone: This compound is used in polymerization and has different applications compared to 3-{[4-(2-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Uniqueness
What sets this compound apart is its unique bicyclic structure combined with a piperazine moiety, which may confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-[4-[(2-methylphenyl)methyl]piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14-4-2-3-5-17(14)13-22-8-10-23(11-9-22)20(24)18-15-6-7-16(12-15)19(18)21(25)26/h2-7,15-16,18-19H,8-13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZNOOSBRBUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3C4CC(C3C(=O)O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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